3,5-Bis(trifluoromethyl)benzamide

Descripción general

Descripción

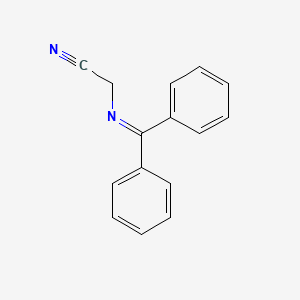

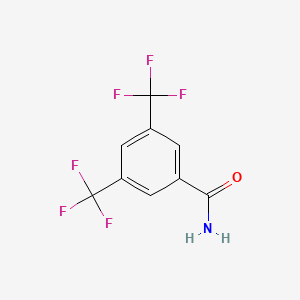

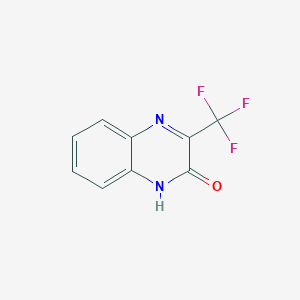

3,5-Bis(trifluoromethyl)benzamide is an organic compound with the linear formula (CF3)2C6H3CONH2 . It has a molecular weight of 257.13 .

Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)benzamide can be represented by the SMILES stringNC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI representation is 1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) . Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzamide is a solid with a melting point of 163-167 °C (lit.) . It has a molecular weight of 257.13 .Aplicaciones Científicas De Investigación

Pharmaceutical Development

The trifluoromethyl group in compounds like 3,5-Bis(trifluoromethyl)benzamide is known for its pharmacological significance. This group can enhance the biological activity and metabolic stability of pharmaceuticals . The presence of this group in benzamide derivatives has been associated with a variety of therapeutic applications, including antitumor, anti-inflammatory, and antiviral activities.

Drug Synthesis

3,5-Bis(trifluoromethyl)benzamide serves as an intermediate in the synthesis of more complex drug molecules. It can undergo various chemical reactions to yield compounds with potential as active pharmaceutical ingredients (APIs). Its role in drug synthesis is crucial due to its ability to introduce the trifluoromethyl group into the drug’s molecular structure, which can significantly affect the drug’s properties .

Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound has been studied for its potential as a CETP inhibitor. CETP inhibitors are a class of drugs that can raise high-density lipoprotein (HDL) cholesterol levels and are considered beneficial in the treatment of hyperlipidemia and related conditions. 3,5-Bis(trifluoromethyl)benzamide derivatives have shown inhibitory effectiveness, making them promising lead compounds in the development of new CETP inhibitors .

Molecular Modeling

In the field of computational chemistry, 3,5-Bis(trifluoromethyl)benzamide and its derivatives are used in molecular modeling studies to predict their binding affinity and inhibitory potential against various biological targets. These studies help in understanding the interaction between the compound and the target protein, which is essential for rational drug design .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound contains a trifluoromethyl group, which is often incorporated into drug molecules due to its ability to modulate the electronic properties of the molecule and improve its stability .

Biochemical Pathways

It has been noted that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .

Pharmacokinetics

It’s known that the trifluoromethyl group can improve the lipophilicity of a compound, which may influence its adme properties .

Result of Action

One study noted that a trifluoromethylbenzyl-modified compound was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .

Action Environment

It’s known that the trifluoromethyl group can improve the stability of a compound, which may make it more resistant to environmental factors .

Propiedades

IUPAC Name |

3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPIKHMZIOWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176772 | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)benzamide | |

CAS RN |

22227-26-5 | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,5-bis(trifluoromethyl)benzamide interact with its targets, and what are the downstream effects?

A1: Research primarily focuses on 3,5-bis(trifluoromethyl)benzamide derivatives as dual neurokinin NK(1)/NK(2) receptor antagonists. These antagonists bind to the NK(1) and NK(2) receptors, blocking the binding and downstream effects of their natural ligands, Substance P and neurokinin A (NKA), respectively [, , ]. By inhibiting these receptors, these compounds have shown potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where Substance P and NKA play a role in bronchoconstriction and inflammation.

Q2: What is known about the Structure-Activity Relationship (SAR) of 3,5-bis(trifluoromethyl)benzamide derivatives?

A2: Studies have shown that the stereochemistry of 3,5-bis(trifluoromethyl)benzamide derivatives significantly impacts their activity. For instance, in a series of N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides, only the R,R-isomer exhibited potent and balanced affinity for both human NK(1) and NK(2) receptors []. This highlights the importance of stereoselective synthesis in optimizing the activity of these compounds.

Q3: What are the pharmacokinetic properties of 3,5-bis(trifluoromethyl)benzamide derivatives?

A3: Research on a specific derivative, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), demonstrated favorable pharmacokinetic properties in guinea pigs after oral administration []. The compound exhibited in vivo activity in models of Substance P- and NKA-induced bronchoconstriction in guinea pigs and squirrel monkeys, indicating potential for therapeutic development [].

Q4: Has 3,5-bis(trifluoromethyl)benzamide been used in any other applications besides neurokinin antagonists?

A4: Yes, a novel epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has shown high catalytic activity in asymmetric nitro-Michael reactions []. This catalyst, even at low loadings, facilitated the addition of various substrates, including challenging β-alkylnitroalkenes, to 2(3-H)-furanones with high yields and excellent diastereo- and enantioselectivity [].

Q5: What computational chemistry approaches have been used to study 3,5-bis(trifluoromethyl)benzamide derivatives?

A5: Density Functional Theory (DFT) calculations were employed to understand the high catalytic activity of the epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in the asymmetric nitro-Michael reaction []. These calculations provided insights into the reaction mechanism and factors contributing to the catalyst's efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)